2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid
Description
The compound 2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid is a synthetic derivative of the amino acid histidine. Its structure consists of a propanoic acid backbone substituted with a 1H-imidazol-4-yl group (a histidine-like side chain) and a sulfonamide group linked to a 4-chlorophenyl ring. This design combines the bioactivity of imidazole (a heterocycle involved in enzymatic and receptor-binding interactions) with the sulfonamide moiety, which is known for antimicrobial and enzyme-inhibitory properties .
Such modifications are often explored in drug discovery to optimize pharmacokinetics and target specificity .
Properties
Molecular Formula |
C12H12ClN3O4S |
|---|---|
Molecular Weight |
329.76 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12ClN3O4S/c13-8-1-3-10(4-2-8)21(19,20)16-11(12(17)18)5-9-6-14-7-15-9/h1-4,6-7,11,16H,5H2,(H,14,15)(H,17,18) |
InChI Key |
UVYBNOUSAZKNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CC2=CN=CN2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-imidazole-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and imidazole derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of sulfonamide and imidazole-substituted products.
Scientific Research Applications
2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid with structurally or functionally related compounds, supported by experimental data and research findings.
Table 1: Structural and Functional Comparison
Key Observations
Structural Analog with 4-Methylphenylsulfonyl Group The compound 3-(1H-imidazol-4-yl)-2-[(4-methylbenzene)sulfonamido]propanoic acid () shares the same imidazole-propanoic acid core but substitutes the 4-chlorophenyl group with a 4-methylphenylsulfonamido moiety. The methyl group reduces electronegativity compared to chlorine, which may alter binding affinity in enzyme inhibition or receptor interactions. Molecular weight differences (309.34 vs. 329.76 g/mol) suggest divergent solubility and pharmacokinetics .
Quinazoline-Based Derivatives () Compound 6g replaces the sulfonamide group with a diiodo-phenylquinazoline moiety. This modification significantly enhances cytotoxicity, with reported activity surpassing reference anticancer drugs. The quinazoline scaffold is known for targeting thymidylate synthase and topoisomerases, suggesting a different mechanism of action compared to sulfonamide derivatives .
Antimicrobial Imidazole Derivatives () Simple 3-(1H-imidazol-4-yl)propanoic acid derivatives with methyl, hydroxy, or aryl groups exhibit potent antimicrobial activity. For example, 3-(4-hydroxyphenyl)propanoic acid derivatives show broad-spectrum efficacy against bacteria and fungi. The absence of a sulfonamide group in these compounds highlights the imidazole ring’s standalone role in microbial inhibition .
Comparison with Histidine () Unmodified histidine (2-amino-3-(1H-imidazol-4-yl)propanoic acid) serves as a metabolic precursor for histamine and carnosine. The addition of sulfonamide or aryl groups in synthetic analogs introduces steric and electronic effects that may disrupt natural biosynthetic pathways or enable novel therapeutic interactions .
Mechanistic and Pharmacological Insights
- Sulfonamide Group : The 4-chlorophenylsulfonyl moiety in the target compound may confer inhibitory activity against carbonic anhydrases or bacterial dihydropteroate synthases, common targets of sulfonamide drugs. This is supported by the antimicrobial activity of structurally related imidazole-sulfonamide hybrids .
- Imidazole Ring : The 1H-imidazol-4-yl group enables hydrogen bonding and metal coordination, critical for interactions with biological targets like cytochrome P450 enzymes or histamine receptors .
Biological Activity
2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid, a compound with significant pharmacological potential, has been investigated for its diverse biological activities. Its structure features a sulfonamide group and an imidazole moiety, which are known to contribute to various biological interactions. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a synthesized series of compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while demonstrating weaker activity against other bacterial strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It has shown structure-dependent anticancer activity against cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). For example, treatment with certain derivatives resulted in a significant decrease in cell viability, particularly in Caco-2 cells .
| Cell Line | Viability Reduction (%) |
|---|---|
| A549 | 39.8% |
| Caco-2 | 31.9% |
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It showed strong inhibitory effects on urease and acetylcholinesterase enzymes, which are critical in various biochemical pathways . The IC50 values for selected derivatives were reported as follows:
| Enzyme | IC50 Values (µM) |
|---|---|
| Urease | Varies (strong activity) |
| Acetylcholinesterase | Varies (strong activity) |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Case Study 1 : A study demonstrated that derivatives of the compound inhibited the growth of Caco-2 cells effectively, suggesting its potential as a chemotherapeutic agent.
- Case Study 2 : In another investigation, the compound was shown to bind effectively with bovine serum albumin (BSA), indicating its pharmacological relevance and potential for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the 4-chlorophenylsulfonyl group to the imidazole-containing propanoic acid scaffold?
- Methodology : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) to protect the imidazole nitrogen (e.g., trityl or SEM groups) during sulfonylation . Post-synthetic deprotection with TFA/water (95:5) ensures retention of chirality. Monitor reaction progress via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Key Data : Evidence from Fmoc-protected analogs (e.g., Fmoc-His(Trt)-OH) shows sulfonylation yields >75% under anhydrous DCM with DIPEA as a base .
Q. How can researchers validate the stereochemical integrity of the α-carbon during synthesis?
- Methodology : Employ chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy. Compare retention times/ellipticity with enantiopure standards (e.g., L-histidine derivatives) .
- Data Contradiction : Discrepancies in optical rotation values (e.g., D-His vs. L-His) may arise from residual solvents; use Karl Fischer titration for moisture quantification .
Q. What analytical techniques are critical for characterizing the sulfonamide linkage?
- Methodology :
- NMR : Confirm sulfonamide formation via H NMR (δ 7.6–7.8 ppm for aromatic protons) and C NMR (δ 114–118 ppm for sulfonyl carbons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina) using the crystal structure of histidine-decarboxylase (PDB: 2JBS) to assess binding affinity .
- Conduct DFT calculations (B3LYP/6-31G*) to map electrostatic potentials on the sulfonamide group, which may influence hydrogen bonding .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Methodology :
- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in imidazole protonation states .
- Use LC-MS/MS to quantify intracellular metabolite interference (e.g., histamine or carnosine) .
Q. How can researchers optimize the compound’s stability in physiological buffers?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring.
- Identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) and adjust formulation with cyclodextrins or PEGylation .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
